Lower Lipophilicity vs. p-Tolyl and 3-Methyl-Butenyl Analogs Reduces Non-Specific Binding Risk
The target compound free base exhibits a computed logP of 4.08 , which is 0.31 units lower than the p-tolyl analog (logP 4.39 ) and 0.39 units lower than the 3-methyl-butenyl analog (logP 4.47 ). Lower logP correlates with reduced non-specific protein binding and reduced phospholipidosis risk, making the unsubstituted compound the preferable scaffold for lead optimization where promiscuity must be minimized.
| Evidence Dimension | Computed logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | Free base logP = 4.08 (calculated) |
| Comparator Or Baseline | Comparator 1: p-tolyl analog logP = 4.39; Comparator 2: 3-methyl-butenyl analog logP = 4.47 (both calculated) |
| Quantified Difference | ΔlogP = −0.31 (vs. p-tolyl); ΔlogP = −0.39 (vs. 3-methyl-butenyl) |
| Conditions | Computed logP values from chemical database entries (ChemDraw/ACD/Labs-based calculation); standard octanol-water partition coefficient prediction. |
Why This Matters
Compounds with logP >4.5 are associated with higher attrition in drug discovery due to poor solubility and high non-specific binding; the target compound sits below this threshold, offering a more developable starting point for medicinal chemistry campaigns.
